6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one
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Description
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with piperazine derivatives, such as the mentioned compound, often focuses on their synthesis, chemical properties, and potential for creating new materials with unique characteristics. For example, the study by R. Betz et al. (2011) describes the picrate salt of a piperazine-supported amine bearing a benzhydryl substituent, highlighting its crystal structure and intermolecular interactions. Similarly, Q. Li and Zhigang Zhao (2008) explored the microwave-assisted synthesis of new N^4-[bi-(4-fluorophenyl)-methyl]-piperazine thiosemicarbazones, showcasing solvent-free conditions and excellent yields.
Biological Applications
The biological and pharmacological activities of piperazine derivatives have been extensively studied. For instance, M. Tuğrak et al. (2019) investigated the cytotoxic/anticancer properties and inhibitory effects of new mono Mannich bases with piperazines on human carbonic anhydrase I and II isoenzymes, demonstrating potential for cancer treatment and enzyme inhibition. Additionally, R. C. Krishna Reddy et al. (2013) synthesized and evaluated new urea and thiourea derivatives of piperazine doped with febuxostat for anti-TMV and antimicrobial activities, revealing promising antiviral and antimicrobial potential.
Luminescent Properties and Electron Transfer
The luminescent properties and photo-induced electron transfer capabilities of naphthalimide derivatives with piperazine substituents have been the subject of research, as indicated in the work by Jiaan Gan et al. (2003). This study synthesized novel model compounds and examined their fluorescence, demonstrating potential applications in sensing and molecular electronics.
Antimicrobial and Antiviral Activities
Research by D. S. Babu et al. (2015) on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives showcased their synthesis and in vitro antibacterial activity against various bacterial strains. This emphasizes the role of piperazine derivatives in developing new antimicrobial agents.
Properties
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O2/c1-19-15(22)7-6-13(18-19)16(23)21-10-8-20(9-11-21)14-5-3-2-4-12(14)17/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBJVCCEHQTKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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